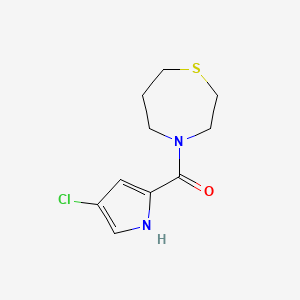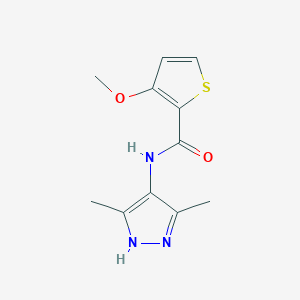![molecular formula C18H17ClN4O B7553708 6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as PP2 and is a selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been shown to inhibit the activity of Src family kinases, which makes it a valuable tool for studying the function of these kinases in different biological systems.
Mécanisme D'action
PP2 is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play important roles in various cellular processes. Src family kinases are activated by various extracellular signals and are involved in the regulation of cell proliferation, differentiation, and survival. PP2 binds to the ATP-binding site of Src family kinases and inhibits their activity, thereby blocking downstream signaling pathways that are dependent on these kinases.
Biochemical and Physiological Effects:
PP2 has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, PP2 has been shown to inhibit cell proliferation and migration, as well as induce apoptosis. In neuronal cells, PP2 has been shown to regulate synaptic plasticity and memory formation. In immune cells, PP2 has been shown to modulate the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PP2 in lab experiments is its selectivity for Src family kinases. This allows researchers to specifically target these kinases and study their function in different biological systems. PP2 is also a reversible inhibitor, which means that its effects can be easily reversed by removing the compound from the system. However, one of the limitations of using PP2 is its relatively low potency, which requires higher concentrations of the compound to achieve significant inhibition of Src family kinases.
Orientations Futures
There are several future directions for research involving PP2. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could be used to study the function of these kinases in more detail. Another area of interest is the investigation of the role of Src family kinases in different biological systems, such as the cardiovascular system and the central nervous system. Finally, the development of new drug delivery systems for PP2 could enhance its therapeutic potential in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PP2 involves several steps, including the reaction of 2-chloro-4,6-diaminopyrimidine with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with 2-bromoethyl phenyl ether. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PP2 has been widely used in scientific research to study the role of Src family kinases in various biological processes. For example, PP2 has been used to investigate the role of Src family kinases in cancer cell proliferation and migration. It has also been used to study the function of Src family kinases in neuronal signaling and synaptic plasticity. PP2 has also been used to investigate the role of Src family kinases in the immune response and inflammation.
Propriétés
IUPAC Name |
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-16-12-17(23-18(20)22-16)21-10-11-24-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H3,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAXNMKNNOBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNC3=CC(=NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)

![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)

![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)